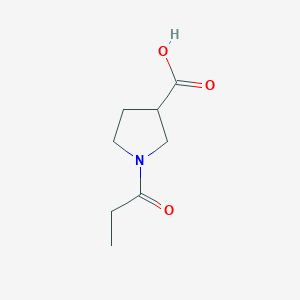

1-Propanoylpyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propanoylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-7(10)9-4-3-6(5-9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYADCZIBMBFHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Propanoylpyrrolidine 3 Carboxylic Acid and Its Derivatives

Asymmetric Synthesis Approaches to Pyrrolidine-3-carboxylic Acid Derivatives

The development of stereoselective methods to access chiral pyrrolidine-3-carboxylic acid derivatives is of significant interest due to the importance of stereochemistry in biological activity.

A prominent strategy for the asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic enantioselective Michael addition. core.ac.ukrsc.orgsemanticscholar.org This approach has been successfully employed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgsemanticscholar.orgresearchgate.net

In a notable example, the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a chiral organocatalyst, yields Michael adducts that can be further transformed into the desired pyrrolidine (B122466) derivatives. core.ac.ukrsc.orgsemanticscholar.org For instance, this method has been used to synthesize 5-methylpyrrolidine-3-carboxylic acid with a high enantiomeric excess (97% ee) in a two-step process. rsc.orgsemanticscholar.orgresearchgate.net The reaction leverages the ability of organocatalysts to create a chiral environment, directing the stereochemical outcome of the Michael addition. core.ac.uk The resulting nitro group can then be reduced and cyclized to form the pyrrolidine ring.

| Reactants | Catalyst | Product | Enantiomeric Excess (ee) |

| 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes | Chiral Organocatalyst | 5-alkyl-substituted pyrrolidine-3-carboxylic acids | Up to 97% |

This table summarizes the key components and outcome of the organocatalytic enantioselective Michael addition for the synthesis of pyrrolidine-3-carboxylic acid derivatives.

Stereocontrolled cyclization reactions represent another important avenue for the asymmetric synthesis of pyrrolidine derivatives. These methods often involve the cyclization of a chiral acyclic precursor, where the stereochemistry is established prior to ring formation. While specific examples detailing the synthesis of 1-propanoylpyrrolidine-3-carboxylic acid via this route are not prevalent in the provided search results, the general principles are well-established in organic synthesis.

A general approach might involve the synthesis of a chiral amino acid derivative with a pendant functional group that can undergo an intramolecular reaction to form the pyrrolidine ring. The stereocenters in the final product are controlled by the stereochemistry of the starting material.

Synthesis via Functionalization of Pre-formed Pyrrolidine Rings

An alternative and often more direct approach to this compound is the functionalization of a commercially available or readily synthesized pyrrolidine-3-carboxylic acid.

The introduction of the propanoyl group onto the nitrogen atom of the pyrrolidine ring is a straightforward N-acylation reaction. This can be achieved by reacting pyrrolidine-3-carboxylic acid (or its ester derivative) with a propanoylating agent such as propanoyl chloride or propanoic anhydride (B1165640). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

| Pyrrolidine Substrate | Acylating Agent | Base (if applicable) | Product |

| Pyrrolidine-3-carboxylic acid | Propanoyl chloride | Triethylamine, Pyridine, etc. | This compound |

| Pyrrolidine-3-carboxylic acid ester | Propanoic anhydride | Not always required | Ester of this compound |

This table illustrates common reagents used for the N-acylation of the pyrrolidine ring to introduce a propanoyl group.

For instance, the synthesis of (S)-1-Cbz-pyrrolidine-3-carboxylic acid from (S)-Pyrrolidine-3-carboxylic acid and benzyl (B1604629) chloroformate is a well-documented N-acylation reaction, highlighting the general applicability of this method for introducing various acyl groups. chemicalbook.com Similarly, N-Boc protected pyrrolidines are synthesized via reactions with Boc anhydride. organic-chemistry.org

The carboxylic acid group at the 3-position of the pyrrolidine ring can be modified to create a variety of derivatives. Standard organic transformations such as esterification, amidation, or reduction can be performed on this compound. For example, esterification can be carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Novel Synthetic Routes and Reaction Conditions

Research continues to explore more efficient and novel synthetic routes to substituted pyrrolidines. Some modern approaches that could be adapted for the synthesis of this compound and its derivatives include:

Palladium-catalyzed reactions: Stereoselective synthesis of N-acyl-protected pyrrolidines can be achieved through Pd-catalyzed reactions of γ-(N-acylamino) alkenes with aryl bromides. organic-chemistry.org

Rhodium-catalyzed C-H activation: This strategy has been used for the enantioselective synthesis of complex proline analogs. nih.gov

[3+2] Cycloaddition Reactions: Lithium iodide has been shown to promote the [3+2]-cycloaddition reaction between N-tosylaziridines and α,β-unsaturated esters to yield substituted pyrrolidines. organic-chemistry.org

These advanced methods offer potential for creating diverse libraries of pyrrolidine derivatives with high stereocontrol and efficiency.

Flow Synthesis Techniques for Pyrrolidine-3-carboxylic Acids

Continuous flow chemistry is an emerging technology in chemical synthesis that offers enhanced reaction efficiency, safety, and scalability compared to traditional batch methods. rsc.org While specific documentation on the dedicated flow synthesis of this compound is not extensively detailed in the reviewed literature, the principles have been successfully applied to analogous heterocyclic structures, such as pyrrole-3-carboxylic acids.

One developed flow process enables the one-step synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com In this method, the hydrogen bromide (HBr) generated as a byproduct of the initial Hantzsch reaction is utilized in situ within the flow reactor to hydrolyze the tert-butyl ester, yielding the final carboxylic acid in a single, continuous operation. syrris.com This approach avoids the isolation of intermediates, which is often required in multi-step batch syntheses, thereby increasing efficiency and reducing waste. syrris.com The utility of this flow method was demonstrated by producing 850 mg of a target compound in a 2.5-hour period. syrris.com

Furthermore, general flow chemistry techniques for the synthesis of carboxylic acids have been established using carbon dioxide (CO2) in a tube-in-tube gas permeable membrane reactor. durham.ac.uk This system facilitates the efficient reaction of Grignard reagents with CO2 gas under pressurized conditions, leading to high yields and purity of the corresponding carboxylic acids. durham.ac.uk Such established flow methodologies for both heterocyclic core synthesis and carboxylic acid formation suggest a strong potential for developing a continuous flow process for producing pyrrolidine-3-carboxylic acid derivatives.

Microwave-Assisted Synthesis of β-Lactam Derivatives from Analogous Precursors

Microwave-assisted organic synthesis has become a valuable tool for accelerating a wide range of chemical transformations, including the formation of heterocyclic compounds. The primary advantage of microwave irradiation is rapid and uniform heating, which can significantly reduce reaction times and, in many cases, improve product yields. nih.goveurekaselect.com

This technology has been applied to the synthesis of various nitrogen-containing heterocycles. For instance, microwave heating has been used for the N-alkylation of pyrrolidine-fused chlorin (B1196114) derivatives, with reactions reaching completion in as little as 5 minutes at 75°C. nih.gov Similarly, the synthesis of novel pyrrolylpyridines and related fused ring systems has been successfully achieved using both conventional heating and microwave irradiation, highlighting the efficiency of the latter. nih.gov The principles of microwave-assisted synthesis are also applicable to the formation of β-lactam rings, which are structurally related to the pyrrolidine scaffold. The intramolecular cyclization of β-amino esters, plausible precursors analogous to those for pyrrolidine derivatives, can be promoted by microwave energy to form the four-membered lactam ring. The rapid heating can overcome the activation energy for the ring-closing amidation, a reaction that can be sluggish under conventional heating.

Regioselectivity and Stereoselectivity in Synthesis of this compound Stereoisomers

The synthesis of a specific stereoisomer of this compound requires precise control over both the regioselectivity of the acylation step and the stereochemistry of the pyrrolidine ring.

Regioselectivity: The introduction of the propanoyl group onto the pyrrolidine ring is a matter of regioselectivity. The pyrrolidine-3-carboxylic acid precursor contains two potential sites for acylation: the secondary amine (N1) and the carboxylic acid group (C3). The nitrogen atom of the pyrrolidine ring is significantly more nucleophilic than the oxygen atoms of the carboxylate. nih.gov Consequently, reaction with an acylating agent like propanoyl chloride or propanoic anhydride will overwhelmingly favor N-acylation, leading to the desired this compound with high regioselectivity. This is a standard and predictable transformation in organic synthesis.

Stereoselectivity: Establishing the desired stereochemistry at the C3 position (and any other chiral centers) is a more complex challenge that is addressed during the synthesis of the pyrrolidine ring itself. Several powerful strategies have been developed for the stereoselective synthesis of substituted pyrrolidine-3-carboxylic acids.

One prominent method is the organocatalytic asymmetric Michael addition. rsc.orgcore.ac.ukresearchgate.net In this approach, a 4-substituted-4-oxo-2-enoate undergoes a Michael addition with a nitroalkane, catalyzed by a chiral organocatalyst. core.ac.ukresearchgate.net The subsequent reduction and cyclization of the nitro group afford highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. core.ac.uk For example, this method has been used to obtain 5-methylpyrrolidine-3-carboxylic acid with a 97% enantiomeric excess (ee) in just two steps. rsc.orgcore.ac.uk

Another powerful technique is the 1,3-dipolar cycloaddition between an azomethine ylide and an activated olefin dipolarophile. nih.gov This reaction is known to proceed in a stereospecific manner and can be used to construct the pyrrolidine ring with defined stereocenters. The stereochemical outcome is dictated by the geometry of the alkene and the ylide.

Furthermore, C(sp³)–H activation has emerged as a modern strategy for the stereoselective synthesis of complex pyrrolidine analogs. nih.govacs.org This method allows for the direct functionalization of a C-H bond on the proline or pyrrolidine scaffold, guided by a directing group, to introduce substituents with high stereocontrol. nih.gov For instance, a route using an 8-aminoquinoline (B160924) directing group on the proline nitrogen has been used to guide the palladium-catalyzed arylation of the C5 position, ultimately leading to stereochemically pure pyrrolidine derivatives after several transformations. nih.gov

These stereoselective methods create the chiral pyrrolidine-3-carboxylic acid core. The final, regioselective N-acylation then yields the target stereoisomer of this compound. The choice of synthetic strategy allows access to different stereoisomers by selecting the appropriate chiral catalyst or starting materials.

Table of Research Findings: Stereoselective Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives

| Method | Key Reactants | Catalyst/Key Reagent | Product Type | Stereoselectivity Achieved |

| Asymmetric Michael Addition | 4-Alkyl-substituted 4-oxo-2-enoates, Nitroalkanes | Chiral Organocatalyst | 5-Alkyl-pyrrolidine-3-carboxylic acid | Up to 97% ee core.ac.uk |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Alkenyl dipolarophiles | Trifluoroacetic acid (TFA) | Substituted Pyrrolidines | Stereospecific nih.gov |

| C(sp³)–H Activation | N-Acyl Proline | Pd(OAc)₂, Ag₂CO₃ | 5-Aryl-pyrrolidine derivatives | Fully Enantioselective nih.gov |

| Asymmetric Hydrogenation | β-Keto amide | DM-SEGPHOS-Ru(II) complex | β-Hydroxy amide precursor | >99% ee, 98% de acs.org |

Chemical Reactivity and Derivatization Studies of 1 Propanoylpyrrolidine 3 Carboxylic Acid

Carboxylic Acid Group Transformations

The carboxylic acid moiety (–COOH) is a versatile functional group that serves as a key handle for derivatization through various classical and modern organic reactions. These transformations allow for the introduction of diverse functionalities, significantly altering the physicochemical properties of the parent molecule.

The conversion of the carboxylic acid group of 1-Propanoylpyrrolidine-3-carboxylic acid to an ester is a fundamental transformation. The most common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), tosic acid (TsOH), or dry hydrogen chloride (HCl). masterorganicchemistry.com For pyrrolidone carboxylic acids, a straightforward method involves heating the acid with the desired alcohol, which can be sufficient to distill off the water formed during the reaction, sometimes with the aid of catalysts like boric acid. google.com

Alternative mild methods that avoid strongly acidic conditions can also be employed. For instance, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can facilitate esterification at room temperature, which is particularly useful for sensitive substrates. chemrevise.org

Table 1: General Esterification Methods Applicable to this compound

| Method | Reagents & Conditions | Description |

|---|---|---|

| Fischer-Speier Esterification | Alcohol (R'-OH, often in excess), catalytic strong acid (e.g., H₂SO₄, TsOH), heat. chemguide.co.uk | A classic, reversible equilibrium reaction. Yields can be improved by removing water. masterorganicchemistry.com |

| DCC/DMAP Coupling | Alcohol (R'-OH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP, cat.), anhydrous solvent (e.g., CH₂Cl₂), room temperature. | A mild method suitable for sterically hindered or sensitive molecules. |

| Acyl Chloride Route | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) to form the acyl chloride. 2. Alcohol (R'-OH). | A two-step, high-yield process involving a highly reactive intermediate. chemrevise.org |

The carboxylic acid can be readily converted into a wide range of amides through condensation reactions with primary or secondary amines. While direct thermal condensation is possible, it requires harsh conditions. rsc.org More commonly, the carboxylic acid is activated in situ using a coupling agent to facilitate amide bond formation under milder conditions. nih.gov

A plethora of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a highly effective example. In a typical procedure, the carboxylic acid is treated with HATU and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in a suitable solvent such as DMF, followed by the addition of the amine. growingscience.com This method is widely used in the synthesis of complex molecules, including derivatives of the related N-sulfonyl-pyrrolidine-2-carboxamides. plos.org Other established coupling systems include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) often used in conjunction with an additive like HOBt (Hydroxybenzotriazole). growingscience.com

Research on related pyrrolidine (B122466) carboxamides has demonstrated the successful synthesis of a variety of derivatives using these modern coupling techniques. For example, N-sulfonyl pyrrolidine-2-carboxylic acid has been coupled with various amino acid esters to produce novel carboxamide derivatives. plos.org

Table 2: Representative Amide Coupling Reaction

| Starting Material | Amine | Coupling Reagents | Product | Reference |

|---|---|---|---|---|

| 1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxylic acid | Phenylalaninol | HATU, DIPEA, DMF | N-(1-hydroxy-3-phenylpropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | plos.org |

| 1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxylic acid | 4-chloro-benzylamine | HATU, DIPEA, DMF | N-(4-chlorobenzyl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | plos.org |

Further derivatization of the carboxylic acid group can yield acyl hydrazides and hydroxamic acids, which are important pharmacophores and synthetic intermediates.

Acyl Hydrazides are typically synthesized by reacting an ester derivative of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often under reflux in an alcohol solvent. ajgreenchem.com A more direct route involves the activation of the carboxylic acid with coupling reagents, similar to amide formation, followed by reaction with hydrazine. nih.gov For instance, 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid can be converted to its methyl ester and subsequently reacted with hydrazine to form the corresponding 5-oxo-1-phenylpyrrolidine-3-carbohydrazide. nih.gov This hydrazide can then be reacted with various aldehydes to produce a library of hydrazone derivatives. nih.gov

Hydroxamic Acids (R-CONHOH) are most commonly prepared by reacting an activated carboxylic acid derivative with hydroxylamine (B1172632) (NH₂OH) or its protected forms (e.g., O-benzylhydroxylamine). nih.govresearchgate.net Activation can be achieved using coupling reagents like EDC/HOBt or by converting the carboxylic acid to a mixed anhydride (B1165640) with ethyl chloroformate. nih.gov A patent describes the synthesis of complex hydroxamic acid derivatives from substituted pyrrolidine precursors, highlighting the utility of this transformation for creating biologically active molecules. google.com The synthesis of suberoylanilide hydroxamic acid (SAHA), a known histone deacetylase inhibitor, often involves the reaction of an activated carboxylic acid with hydroxylamine, a strategy applicable to this compound. nih.gov

Reactions at the Pyrrolidine Nitrogen Atom

The nitrogen atom in this compound is part of a tertiary amide. This functional group is generally stable and unreactive. Direct N-alkylation or N-acylation is not feasible due to the absence of a proton on the nitrogen. However, reactions involving the cleavage or modification of the N-acyl bond are possible under specific conditions.

The N-propanoyl group is robust, but its modification or replacement can be achieved through transamidation reactions. This process involves the cleavage of the existing amide bond and the formation of a new one. Such reactions typically require harsh conditions or metal catalysis and are often applied to N-acyl lactams, which are structurally related to N-acyl pyrrolidines. researchgate.netresearchgate.net

For example, metal-free transamidation of N-acyl lactams has been achieved using amines under aqueous conditions or neat at elevated temperatures. researchgate.netnih.gov These methods rely on the inherent strain or electronic properties of the N-acyl lactam to facilitate the reaction. While not a direct acylation of a secondary amine, these transamidation pathways represent a route to modify the substituent on the pyrrolidine nitrogen, effectively resulting in a different N-acylated product. This allows for the exchange of the propanoyl group for other acyl moieties, providing a pathway to diverse analogues that would be otherwise difficult to synthesize. organic-chemistry.orgrsc.org

Ring System Modifications and Functional Group Interconversions

Modifying the saturated pyrrolidine ring itself presents a synthetic challenge due to the general inertness of C-H bonds. However, modern synthetic methods have enabled the functionalization of such heterocyclic systems. The synthesis of the pyrrolidine ring often involves cyclization strategies or Michael additions to form the core structure. researchgate.netrsc.orgsemanticscholar.org

Once the N-acyl pyrrolidine ring is formed, further modifications can be envisioned. For example, reactions involving in-situ formation of an iminium ion from related N-arylpyrrolidine derivatives can lead to cycloadditions or alkylation at positions alpha to the nitrogen. researchgate.net While the N-propanoyl group is not as activating as an N-aryl group, similar transformations under oxidative conditions could be possible.

Furthermore, methods for the stereoselective synthesis of pyrrolidine-containing drugs often start from chiral precursors like proline or 4-hydroxyproline, which are then elaborated. mdpi.com Functional group interconversions on a pre-formed ring, such as the introduction of hydroxyl groups or other substituents, would typically be planned as part of the initial synthetic strategy before the final N-acylation and carboxylic acid derivatization steps.

Spectroscopic and Analytical Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and chemical environment of atoms. For 1-Propanoylpyrrolidine-3-carboxylic acid, both ¹H and ¹³C NMR are indispensable.

While specific, detailed spectral data for this compound is not widely available in published literature, a theoretical analysis based on its structure allows for the prediction of its NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the propanoyl group, and the carboxylic acid. The chemical shifts and coupling patterns of the pyrrolidine protons would provide information about their diastereotopic nature and their relative stereochemistry. The ethyl group of the propanoyl moiety would exhibit a characteristic triplet and quartet pattern.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data by providing signals for each unique carbon atom in the molecule. Key resonances would include those for the carbonyl carbons of the amide and the carboxylic acid, the carbons of the pyrrolidine ring, and the carbons of the propanoyl group.

A comprehensive analysis of both ¹H and ¹³C NMR spectra would be essential to confirm the precise connectivity and structural integrity of this compound.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. In tandem mass spectrometry (MS/MS), the protonated or deprotonated molecular ion is isolated and subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. This pattern provides a fingerprint of the molecule, aiding in its structural confirmation. The fragmentation would likely involve the loss of the carboxylic acid group, cleavage of the propanoyl side chain, and fragmentation of the pyrrolidine ring.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₈H₁₃NO₃. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Mass Spectrometry Data | |

| Technique | Expected Information |

| ESI-MS/MS | Provides structural information through characteristic fragmentation patterns. |

| HRMS | Confirms the elemental composition and exact molecular weight. |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

A broad O-H stretch from the carboxylic acid group.

A C=O stretch from the carboxylic acid.

A C=O stretch from the tertiary amide of the propanoyl group.

C-H stretching and bending vibrations from the aliphatic portions of the molecule.

C-N stretching vibrations from the pyrrolidine ring.

| Infrared Spectroscopy Data | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | 3300-2500 (broad) |

| Carboxylic Acid C=O | 1730-1700 |

| Amide C=O | 1670-1630 |

| C-H (aliphatic) | 3000-2850 |

| C-N | 1250-1020 |

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Due to its polarity, reversed-phase HPLC would be a suitable method for the analysis and purification of this compound. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation.

Gas Chromatography (GC): Direct analysis of this compound by GC may be challenging due to its low volatility and the presence of the carboxylic acid group. Derivatization to a more volatile ester, such as a methyl or silyl (B83357) ester, would likely be necessary prior to GC analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of compounds in a mixture. For a polar molecule like this compound, reversed-phase HPLC (RP-HPLC) is a commonly applied method. In this technique, the stationary phase is nonpolar (e.g., octadecyl-silica or C18), while the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

The separation is governed by the hydrophobic interactions between the analyte and the C18 stationary phase. Due to the presence of the carboxylic acid and the amide group, this compound is relatively polar and would typically elute quickly under highly aqueous conditions. To achieve adequate retention and sharp, symmetrical peaks, the pH of the mobile phase is often adjusted. Using an acidic modifier, such as formic acid or trifluoroacetic acid, suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention time on the column. nih.gov A simple, fast, and selective RP-HPLC method can be developed and validated for determining impurities and degradation products. nih.gov The chromatographic separation can be achieved on a C18 column with a mobile phase like acetonitrile and a phosphate (B84403) buffer at a controlled pH, using an isocratic elution at a defined flow rate and temperature. nih.gov

Chiral HPLC for Enantiomeric Purity Determination

The pyrrolidine ring of this compound contains a stereocenter at the C-3 position, meaning the compound can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. researchgate.net Chiral HPLC is the primary method for this purpose.

Two main strategies are employed for the chiral separation of such compounds:

Direct Separation with Chiral Stationary Phases (CSPs): This is the most common approach, where the racemic mixture is passed through a column containing a chiral selector immobilized on the stationary phase. Polysaccharide-based CSPs, such as derivatized cellulose (B213188) and amylose, are known for their broad selectivity in separating enantiomers. tandfonline.com For derivatives of pyrrolidine-3-carboxylic acid, columns like Chiralpak AD (amylose-based) and Chiralpak AS (cellulose-based) have proven effective. scholarsportal.infonih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the CSP, which have different interaction energies, leading to different retention times. scholarsportal.info The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal resolution. scholarsportal.infonih.gov

Indirect Separation via Diastereomer Formation: In this method, the enantiomeric mixture is first reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., silica (B1680970) gel). nih.gov Though this method adds a chemical reaction step, it can be very effective when direct separation on a CSP is difficult. nih.gov

Derivatization Strategies for Enhanced Chromatographic Separation and Detection

Chemical derivatization is a process where the analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net For carboxylic acids like this compound, derivatization is employed to overcome issues such as poor chromatographic retention, low volatility, or weak detector response, particularly for UV or fluorescence detection. researchgate.net

The carboxylic acid functional group is the primary target for derivatization. The goal is often to attach a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) to enhance detection sensitivity. researchgate.net Amidation is one of the most common reaction types for derivatizing carboxylic acids. researchgate.net The reaction typically involves activating the carboxyl group, for example with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), followed by coupling with an amine-containing reagent. tandfonline.com

Below are some common reagents used for this purpose:

| Reagent Class | Specific Example(s) | Purpose of Derivatization | Citation |

| Alkyl Halides | Pentafluorobenzyl bromide (PFB-Br), p-Bromophenacyl bromide (BPB) | Forms esters with strong UV-absorbing properties, enhancing detection. The fluorine atoms in PFB also make it suitable for electron capture detection (ECD) in gas chromatography. | nih.gov |

| Diazoalkanes | 9-Anthryldiazomethane (ADAM) | Forms fluorescent esters, enabling highly sensitive fluorescence detection. | nih.gov |

| Aromatic Amines | 1-Pyrenemethylamine | Couples with the carboxylic acid to form amides that are highly fluorescent, allowing for trace-level detection. | researchgate.net |

| Hydrazines | 2-Nitrophenylhydrazine | Reacts with carboxylic acids to create derivatives with strong absorption in the UV-visible region, shifting absorption to longer wavelengths where interference from other compounds is minimal. | tandfonline.com |

This table is interactive. Users can sort and filter the data.

Isotope-coded derivatization is an advanced technique used primarily with mass spectrometry (MS) for accurate relative and absolute quantification. This method involves a derivatizing reagent that exists in two forms: a "light" version containing naturally abundant isotopes (e.g., ¹H, ¹²C) and a "heavy" version enriched with stable isotopes (e.g., ²H, ¹³C).

The sample is derivatized with the light reagent, while a standard (or a second sample for comparative analysis) is derivatized with the heavy reagent. The two samples are then mixed and analyzed together by LC-MS. Since the light and heavy derivatives are chemically identical, they co-elute from the HPLC column. However, they appear as a pair of peaks in the mass spectrum, separated by a specific mass difference corresponding to the isotopic substitution. The ratio of the intensities of these two peaks provides a highly accurate measure of the relative quantities of the analyte in the samples.

This technique significantly improves detection sensitivity and accuracy by enhancing ionization efficiency and providing a specific mass signature for the target analyte. Reagents like d₀-/d₆-2,4-dimethoxy-6-piperazin-1-yl pyrimidine (B1678525) (DMPP) have been developed for the rapid and specific labeling of carboxylic acids for this purpose.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., sulfur) in a sample. The results are used to determine the empirical formula of a compound and to verify the purity of a synthesized sample. For this compound, the molecular formula is C₈H₁₃NO₃. An elemental analysis would involve combusting a small, precisely weighed amount of the pure compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂).

The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 51.88% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.08% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.56% |

| Oxygen | O | 15.999 | 3 | 47.997 | 25.92% |

| Total | C₈H₁₃NO₃ | 185.20 | 100.00% |

This table is interactive. Users can sort and filter the data.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties and reactivity of molecules like 1-Propanoylpyrrolidine-3-carboxylic acid. These methods, rooted in the principles of quantum mechanics, provide detailed insights into electronic structure, which governs a molecule's behavior.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

In such studies, DFT calculations at a level like B3LYP/6-311G(d,p) are employed to map the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states, intermediates, and products. For a hypothetical reaction involving this compound, DFT could be used to investigate mechanisms such as amide hydrolysis or reactions at the carboxylic acid group. The calculations would reveal the activation energies for different potential pathways, thereby predicting the most likely mechanism. For instance, in the decarboxylation of a similar heterocyclic carboxylic acid, two pathways were identified: one involving protonation at the α-carbon and the other at the carboxyl oxygen. The calculated activation energies for these pathways were 194.21 kJ/mol and 210.41 kJ/mol, respectively, indicating both are plausible.

These computational models often incorporate a polarizable continuum model (PCM) to simulate the effect of a solvent, which is crucial for accurately modeling reactions in solution. By providing a detailed energetic landscape, DFT calculations can rationalize experimental observations and predict the outcomes of unknown reactions.

Prediction of Physicochemical Parameters (e.g., pKa)

The acid dissociation constant (pKa) is a critical physicochemical parameter for any compound with acidic or basic functional groups, as it influences solubility, absorption, and biological activity. DFT calculations, in conjunction with continuum solvation models, have proven to be a valuable tool for the accurate prediction of pKa values.

For this compound, the pKa of the carboxylic acid group is of primary interest. The prediction of pKa using DFT typically involves calculating the Gibbs free energy change for the deprotonation reaction in solution. Various theoretical protocols have been developed to enhance the accuracy of these predictions. These often involve a "direct" approach where all species are modeled in the solvated phase, avoiding the complexities of thermodynamic cycles.

Several studies have benchmarked different DFT functionals and basis sets for pKa prediction of carboxylic acids. For example, the M06-2X functional with the 6-31+G(d,p) basis set and the SMD solvation model has been shown to provide accurate pKa predictions for a range of carboxylic acids, with mean unsigned errors as low as 0.9 pKa units. More recent approaches have further refined these methods. For instance, employing the CAM-B3LYP functional with the 6-311G+(d,p) basis set and the SMD solvation model has yielded mean absolute errors (MAE) as low as 0.23 for a set of carboxylic acids. These high levels of accuracy demonstrate the power of modern computational chemistry to predict fundamental physicochemical properties.

Table 1: Comparison of DFT Functionals for pKa Prediction of Carboxylic Acids

| Functional | Basis Set | Solvation Model | Mean Absolute Error (MAE) |

|---|---|---|---|

| M06-2X | 6-31+G(d,p) | SMD | 0.9 |

| CAM-B3LYP | 6-311G+(d,p) | SMD | 0.23 |

| PBE1PBE | 6-311G+(d,p) | SMD | 0.34 |

| B3PW91 | 6-311G+(d,p) | SMD | 0.38 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic perspective on molecular systems, allowing for the exploration of conformational landscapes and intermolecular interactions that are crucial for understanding biological activity.

Conformational Analysis of the Pyrrolidine (B122466) Ring

The conformational preference of the pyrrolidine ring is influenced by the nature and stereochemistry of its substituents. While a specific conformational analysis of this compound is not documented, studies on related pyrrolidine-3-carboxylic acid derivatives have shown that the substituents play a critical role in determining the ring pucker. Molecular mechanics force fields, such as GAFF or MMFF, can be used to perform conformational searches and identify low-energy conformers. More accurate energy calculations can then be performed using quantum mechanical methods.

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the pyrrolidine ring, showing the transitions between different conformational states over time. These simulations would reveal the flexibility of the ring and the preferred puckering angles, which are essential for understanding its interaction with a protein binding site.

Ligand-Protein Interaction Modeling for SAR Studies

Understanding how a molecule like this compound interacts with a target protein is fundamental to explaining its biological activity and for guiding the design of more potent analogs. Ligand-protein interaction modeling, often employing molecular docking and molecular dynamics simulations, is a key component of structure-activity relationship (SAR) studies.

Molecular docking simulations can predict the preferred binding mode of this compound within the active site of a target protein. These simulations would identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the ligand and the protein residues. For example, the carboxylic acid group could form a salt bridge with a positively charged amino acid residue, while the propanoyl group could occupy a hydrophobic pocket.

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted binding pose and to explore the dynamic nature of the ligand-protein complex. These simulations, often run for hundreds of nanoseconds, provide a more realistic picture of the interactions in a solvated environment. By analyzing the trajectories from MD simulations, one can identify stable interactions and conformational changes in both the ligand and the protein upon binding. This detailed understanding of the binding mode is invaluable for rationalizing the SAR of a series of compounds and for designing new molecules with improved affinity and selectivity.

Structure-Based Drug Design Principles Applied to Pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional character, synthetic accessibility, and its presence in numerous biologically active compounds. Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design and optimize ligands.

The versatility of the pyrrolidine scaffold stems from several key features. Its non-planar nature allows for the precise positioning of substituents in three-dimensional space to optimize interactions with a protein binding site. The presence of a nitrogen atom provides a handle for introducing a wide range of substituents and can also act as a hydrogen bond acceptor. Furthermore, the stereocenters on the pyrrolidine ring allow for the exploration of stereochemical effects on biological activity.

In the context of this compound, an SBDD approach would begin with the identification of a biological target and the determination of its three-dimensional structure, typically through X-ray crystallography or cryo-electron microscopy. With the structure of the target in hand, computational tools can be used to design novel pyrrolidine derivatives with improved binding affinity and other desirable properties. For example, if the propanoyl group of this compound is found to bind in a shallow hydrophobic pocket, SBDD could be used to design analogs with larger or differently shaped acyl groups to better fill that pocket and enhance potency. The carboxylic acid group is often a key pharmacophoric element, and its position and orientation are critical for activity. SBDD allows for the optimization of the scaffold to present this group in the ideal geometry for interaction with the target. This iterative process of design, synthesis, and biological evaluation, guided by structural insights, is a powerful strategy for the discovery of new medicines based on the pyrrolidine scaffold. researchgate.netnih.gov

Biological and Pharmacological Research Perspectives

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-3-carboxylic Acid Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of pyrrolidine-3-carboxylic acid, these studies have elucidated how specific structural modifications influence biological activity, receptor affinity, and selectivity. nih.govnih.govnih.gov The pyrrolidine (B122466) ring acts as a key structural motif, and its substitution patterns are critical in determining the pharmacological profile of the resulting analogues. nih.gov

Research into pyrrolidine amide derivatives has demonstrated that substituents on the terminal phenyl group significantly affect inhibitory activity. nih.gov SAR data indicate that small, lipophilic substituents at the 3-phenyl position are generally preferred for optimal potency. nih.gov In the context of endothelin receptor antagonists, modifying the 2-aryl group of the pyrrolidine core, in combination with changes to the acetamide (B32628) side chain, has led to the identification of highly potent and selective antagonists. nih.gov

For instance, replacing a p-anisyl group with an n-pentyl group in one series of pyrrolidine-3-carboxylic acid derivatives resulted in a substantial increase in the ETB/ETA activity ratio, although it decreased ETA affinity. nih.gov Further studies showed that the introduction of specific alkyl groups, such as a (E)-2,2-dimethyl-3-pentenyl group, could yield subnanomolar affinity for the human ETA receptor subtype. nih.gov The nature of the acyl group on the pyrrolidine nitrogen also plays a role; it is known to occupy a position in the active site of enzymes like ACE that is analogous to the penultimate amino acid residue of a peptide substrate, thereby influencing binding affinity. wikipedia.org

Table 1: Impact of Representative Substituents on the Biological Activity of Pyrrolidine-3-Carboxylic Acid Analogues

| Parent Scaffold | Substitution Site | Original Group | Replacement Group | Observed Effect on Activity | Target |

| Pyrrolidine-3-carboxylic acid analogue | 2-position of pyrrolidine ring | p-anisyl | n-pentyl | Increased ETB/ETA selectivity, decreased ETA affinity. nih.gov | Endothelin Receptors |

| Pyrrolidine-3-carboxylic acid analogue | Acetamide side chain | Dibutylaminoacetamide | Diphenylmethylaminoacetamide | Complete reversal of receptor specificity from ETA to ETB. nih.gov | Endothelin Receptors |

| Pyrrolidine amide | Terminal Phenyl Group | Unsubstituted | Small lipophilic groups | Preferable for optimal potency. nih.gov | NAAA |

The stereochemistry of the pyrrolidine ring is a critical determinant of biological activity. The chiral centers within the molecule dictate the three-dimensional arrangement of key functional groups, which in turn affects how the molecule fits into the binding site of a biological target. For 2-substituted chiral pyrrolidines, biocatalytic approaches using transaminases have enabled the synthesis of both (R) and (S) enantiomers with excellent enantiomeric excess (>95% ee). acs.org This stereochemical control is vital, as different enantiomers of a compound can exhibit vastly different potencies and selectivities. acs.orgnih.gov In the development of endothelin receptor antagonists based on the pyrrolidine-3-carboxylic acid scaffold, the specific geometry of substituents was found to be important for optimizing antagonist affinity and selectivity. nih.gov The defined stereochemistry ensures precise orientation of the interacting moieties, such as the carboxylic acid and other side chains, within the receptor's binding pocket.

Among the most widely used bioisosteres for carboxylic acids are acylsulfonamides and tetrazoles. nih.govcambridgemedchemconsulting.com Both groups are acidic and can exist as anions at physiological pH, allowing them to mimic the electrostatic interactions of a carboxylate group. nih.gov

Tetrazoles are planar, and their acidity (pKa ≈ 4.5–4.9) closely resembles that of carboxylic acids. nih.gov They are capable of forming similar hydrogen bond interactions and are often used to reduce the risk of metabolism-related liabilities associated with carboxylic acids, such as the formation of reactive acyl glucuronides. nih.govcambridgemedchemconsulting.com However, tetrazoles are slightly larger than carboxylic acids, which may require adjustments in the target's active site to accommodate them. cambridgemedchemconsulting.com

Acylsulfonamides also have pKa values that fall within the range of carboxylic acids (pKa ≈ 4–5). nih.gov In some instances, acylsulfonamide derivatives have shown improved biological activity compared to their parent carboxylic acids. nih.gov For example, in a series of dual MCL-1/BCL-xL inhibitors, an acylsulfonamide analogue demonstrated better binding affinity and an improved effect on cell viability compared to the original carboxylic acid-containing compound. rsc.orgresearchgate.net These bioisosteres offer a tunable alternative, allowing for the fine-tuning of acidity and other physicochemical properties. researchgate.net

Table 2: Comparison of Carboxylic Acid and its Bioisosteres

| Functional Group | Typical pKa | Key Features | Potential Advantages over Carboxylic Acid |

| Carboxylic Acid | ~4.5 | Planar, forms strong H-bonds. | - |

| 1H-Tetrazole | ~4.5 - 4.9 | Planar, similar acidity to COOH, larger size. nih.govcambridgemedchemconsulting.com | Reduced risk of forming reactive acyl glucuronides. cambridgemedchemconsulting.com |

| Acylsulfonamide | ~4 - 5 | Non-planar, similar acidity to COOH. nih.gov | Can offer improved activity and tunable properties. nih.govrsc.org |

Bioisosteric Replacements of the Carboxylic Acid Group in Analogues

Exploration of Mechanistic Interactions with Biological Targets

Understanding how a compound interacts with its biological target at a molecular level is fundamental to rational drug design. For analogues of 1-propanoylpyrrolidine-3-carboxylic acid, this involves elucidating the specific binding modes within the active sites of enzymes or receptors.

Angiotensin-Converting Enzyme (ACE) is a key zinc metalloenzyme in the renin-angiotensin system, which regulates blood pressure. nih.govyoutube.com ACE inhibitors function by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. youtube.comnih.gov

The mechanism of inhibition by propanoyl-pyrrolidine carboxylic acid analogues is based on their ability to mimic the structure of the C-terminal portion of ACE's natural substrates. The design of these inhibitors, such as the foundational ACE inhibitor Captopril, leverages key interactions within the enzyme's active site. nih.govscholarsresearchlibrary.com

The inhibitory action relies on several key structural features:

Zinc-Binding Group: The inhibitor must possess a functional group capable of chelating the essential zinc ion in the ACE active site. While the original prompt focuses on a carboxylic acid, related inhibitors utilize sulfhydryl, carboxyl, or phosphinate groups for this purpose. scholarsresearchlibrary.com

N-ring with Carboxylic Acid: The pyrrolidine ring with its carboxylic acid is designed to mimic the C-terminal carboxylate of peptide substrates like angiotensin I. scholarsresearchlibrary.com This carboxylate forms a critical ionic bond with a positively charged residue (a cationic binding site) in the active site of ACE. nih.gov

Acyl Group: The propanoyl group attached to the pyrrolidine nitrogen mimics the penultimate amino acid residue of the substrate. This group occupies a specific hydrophobic pocket (the S1 pocket) in the enzyme, contributing to the binding affinity. wikipedia.org

The combination of these interactions allows the inhibitor to bind tightly to the ACE active site, preventing the natural substrate from binding and being cleaved. nih.govscholarsresearchlibrary.com

Table 3: Key Mechanistic Interactions of Propanoyl-Pyrrolidine Analogues with ACE

| Inhibitor Moiety | Enzyme Active Site Component | Type of Interaction | Functional Role |

| Pyrrolidine Carboxylate | Cationic Binding Site (e.g., Arginine residue) | Ionic Bonding | Mimics the C-terminal carboxylate of the natural substrate. nih.gov |

| Propanoyl Group | S1 Hydrophobic Pocket | Hydrophobic/Van der Waals Interactions | Mimics the penultimate amino acid side chain of the substrate, enhancing binding affinity. wikipedia.org |

| Zinc-Binding Moiety (in analogues) | Zn²⁺ Ion | Coordinate Bond | Essential for potent inhibition by chelating the catalytic zinc ion. scholarsresearchlibrary.com |

Ionotropic Glutamate (B1630785) Receptor Antagonism Mechanisms

While direct research on this compound as an ionotropic glutamate receptor (iGluR) antagonist is not extensively documented in the available literature, significant insights can be drawn from structurally related pyrrolidine-2,3-dicarboxylic acid derivatives. These analogues serve as valuable tool compounds for investigating the complex mechanisms of iGluR antagonism. nih.gov The iGluRs are ligand-gated ion channels crucial for fast excitatory neurotransmission in the central nervous system and are categorized into three main subtypes: AMPA, kainic acid (KA), and NMDA receptors. nih.gov

A key example is the compound (2S,3R)-3-(3-carboxyphenyl)pyrrolidine-2-carboxylic acid , which acts as a competitive antagonist across a broad range of iGluRs. nih.gov Its mechanism of action involves binding to the ligand-binding domain (LBD) of the receptor. X-ray crystallography studies have revealed that when this compound binds to the LBD of GluA2 (an AMPA receptor subunit) and GluK1 (a kainate receptor subunit), it induces a conformational change. nih.gov Specifically, it forces the two lobes of the LBD (D1 and D2) into a more open state compared to when the endogenous agonist, glutamate, is bound. nih.gov This domain opening, measured at 17.0-18.8°, prevents the ion channel from opening, thereby blocking signal transduction. nih.gov

The binding mode of these pyrrolidine derivatives shares similarities with known antagonists. The pyrrolidine-2-carboxylate part of the molecule occupies the binding pocket in a manner similar to kainate, while the carboxyphenyl group establishes interactions comparable to the distal carboxylate of kainate, effectively locking the receptor in an inactive conformation. nih.gov Structure-activity relationship (SAR) studies have further refined the understanding of this antagonism, showing that substitutions on the phenyl ring can modulate the potency and selectivity for different iGluR subtypes. nih.gov For instance, adding a hydroxyl group at a specific position resulted in a preferential binding affinity for the GluK3 subtype over GluK1. nih.gov

| Receptor Subtype | Binding Affinity (Ki, μM) | Reference |

|---|---|---|

| AMPA | 51 | acs.org |

| Kainate (KA) | 22 | acs.org |

| NMDA | 6 | acs.org |

| GluK1 (homomeric KA) | 3.0 | acs.org |

| GluK3 (homomeric KA) | 8.1 | acs.org |

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism Mechanisms

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a central role in regulating fatty acid metabolism, glucose homeostasis, and inflammation. nih.gov There are three subtypes: PPARα, PPARδ, and PPARγ. PPARγ, in particular, is a well-established therapeutic target for type 2 diabetes, with synthetic full agonists like the thiazolidinediones (TZDs) improving insulin (B600854) sensitivity. nih.gov

The mechanism of PPAR agonism begins when a ligand binds to the receptor's ligand-binding domain. This binding event induces a critical conformational change in the receptor protein. This change facilitates the dissociation of corepressor proteins and promotes the recruitment of coactivator complexes. nih.gov This newly formed ligand-receptor-coactivator complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, initiating their transcription. nih.gov

While the pyrrolidine scaffold is explored in the development of novel agents for diabetes, the primary mechanisms reported for these derivatives often involve the inhibition of enzymes like α-amylase and α-glucosidase rather than direct PPAR agonism. researchgate.netnih.gov Currently, there is a lack of direct scientific evidence linking this compound or its close analogues to PPAR agonism. Research into partial agonists of PPARγ is an active area, as these compounds may offer therapeutic benefits with fewer side effects than full agonists by inducing a different set of conformational changes and gene expression profiles. nih.gov

Modulatory Effects on Other Enzyme and Receptor Systems

The pyrrolidine ring, a core structural feature of this compound, is a versatile scaffold found in a wide array of biologically active compounds that modulate various enzyme and receptor systems. researchgate.netnih.gov This versatility stems from the ring's three-dimensional, non-planar structure, which allows it to present substituents in precise spatial orientations to interact with biological targets. researchgate.net

Research has demonstrated that different pyrrolidine derivatives can exert significant inhibitory or agonistic effects on several key proteins:

Carbohydrate-Hydrolyzing Enzymes: Certain N-substituted acetylpyrrolidine derivatives have been identified as potent inhibitors of α-glucosidase and α-amylase. researchgate.netnih.gov By inhibiting these intestinal enzymes, these compounds can slow the breakdown and absorption of carbohydrates, a mechanism utilized in the management of type 2 diabetes. nih.gov

Phosphodiesterase-5 (PDE5): The drug Avanafil, which contains a pyrrolidine moiety, is a known inhibitor of PDE5. nih.gov This enzyme is responsible for the degradation of cyclic GMP (cGMP), and its inhibition leads to smooth muscle relaxation. nih.gov

Opioid Receptors: A novel chemical scaffold featuring a pyrrolidinyl group has been developed as an agonist for the kappa opioid receptor (KOR). nih.gov Structure-activity relationship studies on these compounds revealed that the pyrrolidine substitution was optimal for binding potency and G-protein activation, demonstrating the ring's importance as a pharmacophore in this context. nih.gov

| Target System | Effect | Derivative Class/Example | Reference |

|---|---|---|---|

| α-Glucosidase / α-Amylase | Inhibition | N-substituted acetylpyrrolidines | researchgate.netnih.gov |

| Phosphodiesterase-5 (PDE5) | Inhibition | Avanafil | nih.gov |

| Kappa Opioid Receptor (KOR) | Agonism | PhenylAcetamide-Pyrrolidinyl-PyranoPiperazine (PAPPP) core | nih.gov |

DNA-Damaging Mechanisms for Related Heterocyclic Carboxylic Acids

While many heterocyclic compounds are therapeutically beneficial, some possess the potential for genotoxicity. The pyrrolidine ring, as a secondary amine, presents a potential liability for metabolic activation into reactive species that can damage DNA. pharmablock.com This risk is not unique to pyrrolidines but is a recognized characteristic of certain nitrogen-containing heterocyclic structures.

The primary mechanism involves metabolic oxidation, often catalyzed by cytochrome P450 (CYP450) enzymes in the liver. pharmablock.com This process can lead to the formation of a reactive iminium ion from the pyrrolidine ring. pharmablock.com Such electrophilic metabolites can then form covalent bonds (adducts) with nucleophilic sites on DNA bases, particularly the N7 position of guanine (B1146940). pharmablock.commdpi.com

This alkylation of DNA can have several damaging consequences:

DNA Fragmentation: Repair enzymes may attempt to remove the altered base, potentially leading to breaks in the DNA strand. nih.gov

Mispairing and Mutation: The adducted base may be misread during DNA replication. For example, an alkylated guanine might incorrectly pair with thymine (B56734) instead of cytosine, leading to a permanent point mutation after the next round of replication. youtube.com

Cross-linking: Bifunctional alkylating agents can link two different bases, either on the same DNA strand (intrastrand) or on opposite strands (interstrand), which can severely impede DNA replication and transcription. nih.govyoutube.com

Furthermore, secondary amines can react with nitrites (found in some foods and preservatives) under acidic conditions, such as in the stomach, to form N-nitrosamines. mdpi.com Many N-nitrosamines are potent pro-carcinogens that, following metabolic activation, form highly reactive diazonium ions that alkylate DNA, posing a significant mutagenic and carcinogenic risk. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 1-Propanoylpyrrolidine-3-carboxylic acid and its derivatives will likely be guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient synthetic routes. Traditional methods for synthesizing carboxylic acids and their derivatives often involve hazardous reagents and generate significant waste. mdpi.com Future research should focus on atom-economical methods that minimize byproducts and utilize greener solvents and catalysts.

One promising avenue is the use of catalytic methods for direct amidation, coupling a pyrrolidine-3-carboxylic acid precursor with a propanoyl source. For instance, silane-mediated direct amide coupling has been shown to be effective for a variety of carboxylic acids and amines under mild conditions, without the need for air or moisture exclusion. themjalab.com Another approach could involve the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity and under environmentally friendly conditions. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a greener process by reducing solvent usage and purification steps. themjalab.com

| Green Chemistry Approach | Potential Advantages | Relevant Research Areas |

| Catalytic Direct Amidation | Reduced waste, milder reaction conditions, high efficiency. | Silane-mediated coupling, enzyme catalysis. themjalab.com |

| Biocatalysis | High selectivity, use of renewable resources, mild conditions. | Enzyme discovery and engineering. |

| One-Pot Synthesis | Reduced solvent usage, fewer purification steps, increased efficiency. | Tandem and domino reactions. |

| Use of Green Solvents | Reduced environmental impact and toxicity. | Water-based synthesis, ionic liquids, supercritical fluids. |

Targeted Synthesis of Stereoisomers for Specific Biological Interactions

The pyrrolidine (B122466) ring of this compound contains at least one stereocenter at the 3-position, and potentially another if substitution exists at other positions. The specific three-dimensional arrangement of atoms, or stereochemistry, is crucial for biological activity, as biomolecules like enzymes and receptors are themselves chiral. researchgate.net Future research must therefore focus on the targeted synthesis of specific stereoisomers to probe and optimize interactions with biological targets.

Asymmetric synthesis methods, which selectively produce one enantiomer or diastereomer over others, will be paramount. Organocatalytic enantioselective Michael addition reactions have been successfully used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.netcore.ac.uk Such strategies could be adapted for the synthesis of specific stereoisomers of this compound. Furthermore, the use of chiral auxiliaries or catalysts in reactions such as 1,3-dipolar cycloadditions can provide stereocontrol during the formation of the pyrrolidine ring. nih.gov The ability to synthesize and test individual stereoisomers will be critical in elucidating structure-activity relationships (SAR) and identifying the most potent and selective bioactive compounds. nih.gov

Advanced Computational Predictions for Novel Analogues

Computational chemistry and molecular modeling are powerful tools for accelerating the drug discovery process. For this compound, these techniques can be employed to design and predict the properties of novel analogues with improved biological activity. In silico screening methods, such as molecular docking, can be used to virtually screen large libraries of compounds against a specific biological target, identifying those with the highest predicted binding affinity. tandfonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of synthesized analogues to build mathematical models that correlate chemical structure with biological activity. nih.govnih.gov These models can then be used to predict the activity of yet-to-be-synthesized compounds, guiding synthetic efforts towards the most promising candidates. For instance, studies on other pyrrolidine derivatives have successfully used CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) to identify key structural features required for enhanced activity. nih.gov The application of these computational approaches will enable a more rational and efficient design of novel this compound analogues.

Exploration of New Mechanistic Pathways and Therapeutic Areas

While the specific biological targets of this compound are yet to be fully elucidated, the broader class of pyrrolidine derivatives has shown activity against a wide range of biological targets, suggesting a rich field for future investigation. nih.govnih.gov Pyrrolidine carboxamides, for example, have been identified as inhibitors of enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, highlighting their potential as antitubercular agents. nih.govacs.orgresearchgate.net Other pyrrolidine derivatives have shown activity as endothelin receptor antagonists, with potential applications in cardiovascular diseases. nih.gov

Future research should aim to identify the specific mechanism of action of this compound and its analogues. This could involve screening against a panel of enzymes and receptors to identify primary biological targets. Studies on related compounds have pointed towards the inhibition of enzymes such as proteases and kinases. nih.govacs.org For instance, some pyrrolidine derivatives act as mechanism-based inhibitors, forming a covalent bond with the target enzyme. acs.org The discovery of the molecular mechanism will open doors to exploring new therapeutic areas, which could range from infectious diseases and cancer to neurological disorders. nih.govnih.govtechscience.com

Integration with High-Throughput Screening for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds for biological activity. mdpi.com The integration of HTS with the synthesis of libraries of this compound analogues will be a crucial step in identifying lead compounds for drug development. Encoded library technology, where each compound is tagged with a unique chemical identifier, allows for the screening of vast numbers of compounds simultaneously. nih.govpnas.orgnih.gov

The development of robust and miniaturized screening assays is essential for the successful application of HTS. These assays can be designed to measure a variety of endpoints, from enzyme inhibition to effects on cell signaling pathways. The combination of automated synthesis of compound libraries with HTS can significantly accelerate the discovery process. rsc.org The hits identified from HTS campaigns can then be further optimized through medicinal chemistry efforts, guided by the computational and stereoselective synthesis strategies outlined above, to develop potent and selective drug candidates.

Q & A

Q. What are the recommended synthetic routes for 1-propanoylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence product purity?

The synthesis of pyrrolidine derivatives typically involves functionalizing the pyrrolidine core with acyl groups. For example, tert-butyl ester pyrrolidine analogs are synthesized via esterification using tert-butyl alcohol and acid catalysts under controlled pH and temperature . For this compound, a propanoyl group can be introduced via nucleophilic acylation, requiring anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine). Purification via recrystallization or chromatography (HPLC/prep-TLC) is critical to achieve >95% purity, as impurities from side reactions (e.g., over-acylation) may persist .

Q. What analytical techniques are most effective for structural characterization of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the 3D arrangement of the pyrrolidine ring and substituents .

- NMR spectroscopy : H and C NMR can identify proton environments (e.g., coupling constants for adjacent protons on the pyrrolidine ring) and verify the presence of the propanoyl group .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) and detects isotopic patterns .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising stereochemical integrity?

Yield optimization requires balancing reaction kinetics and thermodynamics. For instance:

- Continuous flow reactors : Enhance mixing and heat transfer, reducing side reactions like racemization .

- Protecting groups : Use Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups to shield the pyrrolidine nitrogen during acylation, preventing undesired side-chain modifications .

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Docking studies : Tools like AutoDock Vina model binding affinities between the compound’s carboxylic acid group and active-site residues (e.g., catalytic lysine or arginine in enzymes) .

- MD simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments, informing bioavailability .

- QSAR models : Relate structural features (e.g., logP of the propanoyl group) to antimicrobial or anticancer activity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Ring puckering in pyrrolidine derivatives causes time-averaged NMR signals. Variable-temperature NMR can stabilize conformers for clearer splitting patterns .

- Isotopic labeling : N or C labeling of the pyrrolidine nitrogen/carbonyl group aids in assigning ambiguous peaks .

- Comparative analysis : Cross-reference with crystallographic data (e.g., CCDC entries) to validate proposed structures .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Strict QC protocols : Implement LC-MS for each batch to confirm purity and identity .

- Standardized assay conditions : Use positive controls (e.g., known enzyme inhibitors) and normalize activity to cell viability assays (e.g., MTT) to control for cytotoxicity .

Controversial or Emerging Topics

Q. How do substituents on the pyrrolidine ring influence metabolic stability in vivo?

- Propanoyl vs. acetyl groups : Bulkier propanoyl groups may reduce hepatic clearance by cytochrome P450 enzymes compared to smaller acyl chains, as seen in related pyrrolidine analogs .

- Carboxylic acid bioisosteres : Replacing the carboxylic acid with a tetrazole or sulfonamide group could enhance membrane permeability while retaining hydrogen-bonding capacity .

Q. What are the limitations of current toxicity profiling methods for this compound?

- In vitro false positives : Reactive metabolites (e.g., acyl glucuronides) may not form in standard hepatocyte assays, necessitating advanced models like co-cultures with Kupffer cells .

- Off-target effects : Use kinome-wide screening to identify unintended kinase inhibition, a common issue with pyrrolidine-based scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.